1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)-
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Overview
Description
1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)- is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield different diketone derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (Z,E)-: A similar compound with a different substitution pattern.
α-Farnesene: Another related compound with similar structural features.
Uniqueness
1,3,9,11-Dodecatetraene-5,8-dione, 1,12-bis(dimethylamino)- is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
180724-31-6 |
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Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
1,12-bis(dimethylamino)dodeca-1,3,9,11-tetraene-5,8-dione |
InChI |
InChI=1S/C16H24N2O2/c1-17(2)13-7-5-9-15(19)11-12-16(20)10-6-8-14-18(3)4/h5-10,13-14H,11-12H2,1-4H3 |
InChI Key |
ZUGLKTTUBGQYJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=CC(=O)CCC(=O)C=CC=CN(C)C |
Origin of Product |
United States |
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